molecular formula C20H29N3S B4611926 N-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)-1-piperazinecarbothioamide

N-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)-1-piperazinecarbothioamide

Cat. No.: B4611926
M. Wt: 343.5 g/mol
InChI Key: OKSICFDWTNUEKX-UHFFFAOYSA-N
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Description

N-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C20H29N3S and its molecular weight is 343.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.20821911 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Platelet Antiaggregating and Other Activities

Compounds structurally related to N-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)-1-piperazinecarbothioamide have been studied for their platelet antiaggregating activity. A series demonstrated activity superior or comparable to acetylsalicylic acid. Additionally, some of these compounds exhibited moderate analgesic, anti-inflammatory, and hypotensive activities in animal models (Ranise et al., 1993).

Antimicrobial Activity

Novel derivatives have been synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. Some compounds showed potential antimicrobial activity, suggesting their usefulness in developing new antibacterial and antifungal agents (Babu et al., 2015).

Hypotensive Activity

Another research focus has been on the hypotensive activity of N-substituted derivatives. While some compounds exhibited weak hypotensive effects in rats, this research contributes to the understanding of cardiovascular effects and potential therapeutic applications (Ranise et al., 1985).

Photoreactive Polymers

Research into photoreactive polymers bearing N-phenylamide groups, including poly(N,N′-diphenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide), has demonstrated that UV irradiation can significantly increase the refractive index of these polymers, making them suitable for optical applications. This showcases the material science aspect of these compounds, extending their application beyond pharmacology (Griesser et al., 2009).

Hypolipidemic Activity

Further studies have explored the hypolipidemic activity of heterocyclic analogs, indicating potent effects in reducing serum cholesterol and triglyceride levels in animal models. This line of research suggests the potential of these compounds in treating lipid disorders (Ashton et al., 1984).

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-4-(2,5-dimethylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3S/c1-14-3-4-15(2)19(11-14)22-7-9-23(10-8-22)20(24)21-18-13-16-5-6-17(18)12-16/h3-4,11,16-18H,5-10,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSICFDWTNUEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=S)NC3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.